![molecular formula C42H45N7O12S2 B2880809 PROTAC BRD9 Degrader-1 CAS No. 2097971-01-0](/img/structure/B2880809.png)
PROTAC BRD9 Degrader-1
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Overview
Description
PROTAC BRD9 Degrader-1 is a PROTAC (Proteolysis-Targeting Chimera) that is connected by ligands for Cereblon and BRD9 . It can be used as a selective probe useful for the study of BAF complex biology .
Synthesis Analysis
The synthesis of PROTAC BRD9 Degrader-1 involves the connection of ligands for Cereblon and BRD9 . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
Heterobifunctional degraders like PROTAC BRD9 Degrader-1 consist of a ligand that binds a protein of interest, a linker, and a warhead that recruits an E3 ubiquitin ligase . These molecules bring a target into proximity with the E3 ligase, initiating the target’s ubiquitination and subsequent degradation .Chemical Reactions Analysis
PROTAC BRD9 Degrader-1 inhibits BRD9, BRD4, and CRBN-DDB1 with IC50s of 13.5 nM, 3.78 μM, and 48.9 nM, respectively . The exact chemical reactions involved in this process are not detailed in the available resources.Scientific Research Applications
Overcoming Intrinsic and Acquired Degrader Resistance
PROTAC BRD9 Degrader-1, also known as DBr-1, has been shown to overcome intrinsic resistance to VHL-degrader . This highlights the potential of DCAF1-PROTACs like DBr-1 as a promising strategy to overcome ligase mediated resistance in clinical settings .
Targeted Protein Degradation (TPD)
DBr-1 mediates protein level through small molecule induced redirection of E3 ligases to ubiquitinate neo-substrates and mark them for proteasomal degradation . This process, known as Targeted Protein Degradation (TPD), has recently emerged as a key modality in drug discovery .
Study of BAF Complex Biology
DBr-1 can be used as a selective probe useful for the study of BAF complex biology . The BAF (Brg/Brahma-associated factors) complex is a multi-subunit complex that remodels chromatin structure to regulate gene expression .
Prostate Cancer Research
BRD9, the target of DBr-1, is a critical regulator of Androgen Receptor (AR) signaling and prostate cancer progression . Therefore, DBr-1 could be a promising alternative for halting AR signaling in progressed disease .
Overcoming Resistance to Androgen Receptor Antagonists
Advanced prostate cancers resistant to androgen receptor antagonists are still susceptible to nontoxic BRD9 inhibitors like DBr-1 . This makes DBr-1 a promising alternative for halting AR signaling in progressed disease .
Study of SWI/SNF–BET Cooperation
GBAF, particularly its BRD9 subunit, is required for the viability of prostate cancer cell lines in vitro and for optimal xenograft tumor growth in vivo . DBr-1, by targeting BRD9, could be critical for coordinating SWI/SNF–BET cooperation .
Future Directions
The field of targeted protein degradation, which includes compounds like PROTAC BRD9 Degrader-1, is rapidly developing . Many large pharmaceutical companies are investing in these small molecules, and dozens of biotechs are embracing the technology . Future research will likely focus on improving the selectivity, safety, efficacy, and administration of protein degraders .
properties
IUPAC Name |
N-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butyl]-2-[4-[2-[N'-(1,1-dioxothian-4-yl)carbamimidoyl]-5-methyl-4-oxothieno[3,2-c]pyridin-7-yl]-2-methoxyphenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45N7O12S2/c1-48-20-27(37-26(40(48)54)19-32(62-37)38(43)46-24-12-16-63(57,58)17-13-24)23-8-10-29(31(18-23)59-2)60-21-34(51)44-14-3-4-15-45-35(52)22-61-30-7-5-6-25-36(30)42(56)49(41(25)55)28-9-11-33(50)47-39(28)53/h5-8,10,18-20,24,28H,3-4,9,11-17,21-22H2,1-2H3,(H2,43,46)(H,44,51)(H,45,52)(H,47,50,53) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLHUPGCPDURJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N7O12S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
904.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC BRD9 Degrader-1 |
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